N-Methyldiacetamide

説明

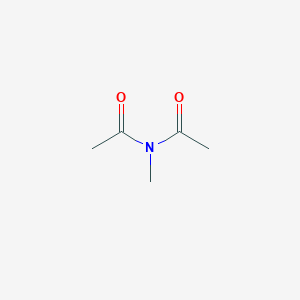

N-Methyldiacetamide is an organic compound with the molecular formula C5H9NO2. It is a derivative of acetamide, where two acetamide groups are bonded to a single nitrogen atom. This compound is known for its use as a solvent and intermediate in organic synthesis, particularly in the pharmaceutical and agricultural industries.

準備方法

Synthetic Routes and Reaction Conditions

N-Methyldiacetamide can be synthesized through the reaction of acetic anhydride with N-methylacetamide. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid. The reaction can be represented as follows:

CH3CONHCH3+(CH3CO)2O→CH3CON(CH3)COCH3+CH3COOH

Industrial Production Methods

In industrial settings, this compound is produced by reacting acetic anhydride with N-methylacetamide in large reactors. The reaction is carefully controlled to ensure high yield and purity. The product is then purified through distillation and crystallization processes to remove any impurities.

化学反応の分析

Types of Reactions

N-Methyldiacetamide undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form N-methylacetamide and acetic acid.

Substitution: It can participate in nucleophilic substitution reactions where the acetamide groups are replaced by other nucleophiles.

Oxidation and Reduction: Although less common, this compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to form simpler amides.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as amines or alcohols under mild heating.

Oxidation: Oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

Hydrolysis: N-Methylacetamide and acetic acid.

Substitution: Various substituted amides depending on the nucleophile used.

Oxidation: this compound N-oxide.

Reduction: N-Methylacetamide.

科学的研究の応用

N-Methyldiacetamide has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis. It is particularly useful in reactions requiring a polar aprotic solvent.

Biology: Employed in the preparation of various biological compounds and as a medium for biochemical reactions.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Acts as a solvent in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism by which N-Methyldiacetamide exerts its effects depends on its application. As a solvent, it facilitates the dissolution of reactants and intermediates, thereby enhancing reaction rates. In biological systems, it can interact with enzymes and proteins, altering their activity and stability. The molecular targets and pathways involved vary widely depending on the specific application and context.

類似化合物との比較

Similar Compounds

N-Methylacetamide: A simpler derivative with one acetamide group.

N,N-Dimethylacetamide: Contains two methyl groups attached to the nitrogen atom.

N,N-Diethylacetamide: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness

N-Methyldiacetamide is unique due to its dual acetamide groups, which confer distinct chemical properties such as higher boiling point and greater solubility in polar solvents. This makes it particularly valuable in applications requiring high thermal stability and solvent power.

生物活性

N-Methyldiacetamide (NMD) is a compound of interest due to its potential biological activities and applications in various fields including biochemistry and pharmacology. This article provides a detailed overview of the biological activity of NMD, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is an amide derivative with the chemical formula . It features two acetyl groups attached to a nitrogen atom, which influences its solubility and reactivity. The compound is often used as a solvent and reagent in organic synthesis.

1. Toxicological Profile

Research indicates that this compound exhibits varying levels of toxicity depending on the exposure route and dosage. A comprehensive assessment conducted by NICNAS highlighted several key findings:

- Liver Toxicity : Repeated oral dosing studies in rats revealed significant alterations in organ weights, particularly affecting the liver, spleen, kidneys, and adrenals. Histopathological changes were observed in the liver at higher doses (1000 mg/kg bw/day), indicating potential hepatotoxicity .

- Genotoxicity : In vitro studies showed mixed results regarding genotoxicity. While some assays indicated positive results at high concentrations, overall evidence suggests that this compound is not considered genotoxic .

- Carcinogenic Potential : Current data do not indicate any carcinogenic effects associated with this compound, although comprehensive long-term studies are lacking .

2. Hydration and Protein Interaction Studies

This compound serves as a model compound for studying protein folding and hydration dynamics due to its structural similarity to peptide bonds. Research utilizing 2D infrared spectroscopy has demonstrated that:

- Hydrophobic Collapse : In aqueous solutions, NMD molecules exhibit clustering behavior driven by hydrophobic interactions. This phenomenon mimics the folding processes observed in proteins .

- Dynamics of Amide Bonds : The dynamics of amide I modes in NMD-water mixtures reveal insights into protein backbone behavior, indicating that NMD can effectively simulate peptide interactions in biological systems .

Cryopreservation Applications

A study investigated the efficacy of this compound as a cryoprotectant for spermatozoa during cryopreservation:

- Concentration Effects : Different concentrations (6% and 9%) were tested alongside varying thawing rates to assess membrane integrity and motility post-thawing. Results indicated that higher concentrations of NMD improved recovery rates of motile spermatozoa significantly (p < 0.001) .

| Concentration (%) | Membrane Integrity (%) | Motility (%) | Progressive Motility (%) |

|---|---|---|---|

| 6 | 85 ± 3 | 75 ± 4 | 60 ± 5 |

| 9 | 92 ± 2 | 85 ± 3 | 70 ± 4 |

Neutron Diffraction Studies

Neutron diffraction studies have provided insights into the hydration characteristics of this compound solutions, revealing how it interacts with water molecules at a molecular level. These findings contribute to understanding aggregation phenomena relevant to protein chemistry .

特性

IUPAC Name |

N-acetyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(7)6(3)5(2)8/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQFZPCFVNOXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061492 | |

| Record name | Acetamide, N-acetyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-68-4 | |

| Record name | N-Methyldiacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyldiacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-acetyl-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-acetyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLDIACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767UT09B3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the structural characterization of N-Methyldiacetamide?

A1: this compound has the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol. [, ] While the provided research doesn't delve into detailed spectroscopic data, it highlights the compound's structure, consisting of a central nitrogen atom bonded to a methyl group and two acetyl groups. [, ]

Q2: How stable is the this compound radical cation?

A2: Research using electron spin resonance (ESR) spectroscopy shows that the this compound radical cation, generated by exposing the parent compound to gamma radiation at 77 K, exhibits unexpected stability. [] Unlike similar ester cations that rearrange at low temperatures, the this compound cation remains stable up to approximately 160 K. [] This stability could be attributed to the electron spin density being primarily localized on the nitrogen atom. []

Q3: How does the structure of this compound affect its fragmentation upon electron impact?

A3: Mass spectrometry studies reveal that this compound undergoes fragmentation when subjected to electron impact. [] Instead of forming the expected π-cation, it likely fragments into dimethylamino radical (˙NMe2) and the relatively stable Me2NCO+ ion. [] This fragmentation pattern highlights the influence of the two acetyl groups on the molecule's stability under ionization conditions.

Q4: Can this compound be used as a reagent in organic synthesis?

A4: Yes, this compound can act as an acylating agent in organic synthesis. [] In the presence of sodium hydride, it can react with methyl ketones to form β-diketones. [] This reaction showcases this compound's ability to introduce acyl groups into other molecules, broadening its potential applications in synthetic chemistry.

Q5: Are there any available derivatives of this compound for specific analytical applications?

A5: The research demonstrates the successful synthesis of N-trifluoroacetyl trimethylsilyl ester derivatives of iminodicarboxylic acids, utilizing a mixture of α,α,α,α′,α′,α′-hexafluoro-N-methyldiacetamide and N,O-bis(trimethylsilyl)trifluoroacetamide. [] These derivatives prove valuable for gas chromatography–mass spectrometry analysis, offering insights into the fragmentation patterns of iminodicarboxylic acids. []

Q6: What research has been conducted on the hydrogen bonding capabilities of this compound?

A6: Studies using mid- and near-infrared spectroscopy have investigated the hydrogen bond interaction between this compound and phenols. [] While the specific findings aren't detailed in the provided abstract, this research direction emphasizes the importance of understanding the hydrogen bonding properties of this compound, especially in the context of its interactions with other molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。